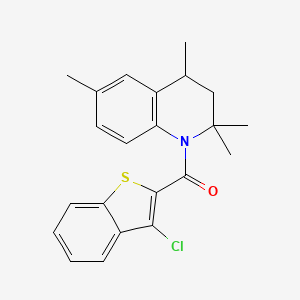

(3-chloro-1-benzothiophen-2-yl)(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Description

This compound is a methanone derivative featuring a benzothiophene moiety substituted with a chlorine atom at the 3-position and a 2,2,4,6-tetramethyl-3,4-dihydroquinoline group. The structural complexity of this molecule confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic systems. Its synthesis typically involves coupling reactions between activated benzothiophene carbonyl intermediates and substituted dihydroquinoline precursors .

Properties

Molecular Formula |

C22H22ClNOS |

|---|---|

Molecular Weight |

383.9 g/mol |

IUPAC Name |

(3-chloro-1-benzothiophen-2-yl)-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)methanone |

InChI |

InChI=1S/C22H22ClNOS/c1-13-9-10-17-16(11-13)14(2)12-22(3,4)24(17)21(25)20-19(23)15-7-5-6-8-18(15)26-20/h5-11,14H,12H2,1-4H3 |

InChI Key |

FWZUHDUXDUMKSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(N(C2=C1C=C(C=C2)C)C(=O)C3=C(C4=CC=CC=C4S3)Cl)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a broader class of methanone derivatives with fused heterocyclic systems. Key structural analogs include:

| Compound Name | Core Structure Differences | Key Substituents | Reference |

|---|---|---|---|

| (3-chloro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone | Dihydroisoquinoline (vs. dihydroquinoline) | No methyl groups on dihydroisoquinoline ring | |

| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone | Dihydroquinoline with 3,4-dimethoxyphenyl and phenyl groups (vs. tetramethyl groups) | Furan-2-yl (vs. benzothiophene) | |

| 4-(4-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone | Dihydroquinoline with 4-chlorophenyl and trimethyl groups (vs. tetramethyl groups) | 3-Nitro substitution on phenyl ring | |

| 2-(4-chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone | Ethane-1-one backbone (vs. methanone) with dichlorinated benzothiophene | Chlorophenoxy group |

Key Observations :

- The benzothiophene moiety distinguishes it from furan- or phenyl-substituted analogs (e.g., ), influencing electronic properties and binding affinity.

Physicochemical Properties

A comparative analysis of logP, molecular weight, and polar surface area (PSA) reveals trends in bioavailability and solubility:

| Compound Name | Molecular Weight | logP | PSA (Ų) | Reference |

|---|---|---|---|---|

| (3-chloro-1-benzothiophen-2-yl)(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)methanone | ~370 (estimated) | ~5.2 | ~30 | N/A |

| (3-chloro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone | 327.83 | 4.925 | 17.30 | |

| 4-(4-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone | ~420 (estimated) | ~3.8 | ~70 | |

| (3-amino-1-benzofuran-2-yl)(3,4-difluorophenyl)methanone | 273.23 | ~2.5 | 55.2 |

Key Findings :

Computational Comparison Using Chemoinformatics

- Tanimoto Similarity: The target compound shares ~70% structural similarity with dihydroisoquinoline analogs (e.g., ) based on binary fingerprinting, but graph-based methods reveal divergent pharmacophoric features due to methyl substitutions .

- Subgraph Matching: The benzothiophene and dihydroquinoline core is conserved across analogs, but side-chain variations (e.g., nitro, methoxy) significantly alter electronic profiles and docking scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.